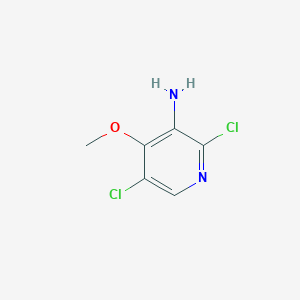

2,5-dichloro-4-methoxypyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-methoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-11-5-3(7)2-10-6(8)4(5)9/h2H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBPZKWSMYMBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Chemical Transformations of 2,5 Dichloro 4 Methoxypyridin 3 Amine

Reactivity and Derivatization of the Aminopyridine Moiety

The amino group at the 3-position of the pyridine (B92270) ring is a key site for a range of chemical reactions, including electrophilic substitution, condensation, diazotization, and coupling reactions.

The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic and susceptible to reactions with electrophiles.

Acylation: The amino group of aminopyridine derivatives can be readily acylated using various acylating agents such as acid anhydrides or acid chlorides. For instance, aromatic and aliphatic amines can be efficiently acetylated with acetic anhydride (B1165640). orientjchem.org In a typical procedure, the amine is treated with the acylating agent, often in the presence of a base to neutralize the acid byproduct. orientjchem.org The acylation of amines is a common strategy to protect the amino group during multi-step syntheses. orientjchem.org For example, the acetylation of 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine with acetic anhydride in the presence of sulfuric acid yields the corresponding acetylated product. google.com While specific data for 2,5-dichloro-4-methoxypyridin-3-amine is not detailed in the available literature, it is expected to undergo similar acylation reactions.

Alkylation: The amino group can also undergo alkylation with alkyl halides. However, the reaction of amines with alkyl halides can be difficult to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to over-alkylation. google.comnanobioletters.com As soon as the primary amine is alkylated to a secondary amine, the newly formed secondary amine can compete with the starting primary amine for the alkyl halide, leading to a mixture of products. google.com To achieve mono-alkylation, specific strategies such as reductive amination are often employed. smolecule.com

A summary of representative electrophilic substitution reactions on analogous aminopyridines is presented in Table 1.

| Reaction Type | Reagent Example | Product Type | Reference |

| Acylation | Acetic Anhydride | N-Acetyl-aminopyridine | orientjchem.orggoogle.com |

| Alkylation | Alkyl Halide | N-Alkyl-aminopyridine | google.comnanobioletters.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl-aminopyridine | smolecule.com |

Primary amines, such as this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. orientjchem.orgnanobioletters.comnih.govjocpr.com This reaction typically proceeds under acidic or basic catalysis and involves the formation of a carbinolamine intermediate followed by dehydration. orientjchem.org

The synthesis of Schiff bases is a versatile transformation in organic chemistry, with applications in the preparation of various biologically active compounds. nanobioletters.com For example, Schiff bases have been synthesized from the reaction of various substituted anilines with aldehydes. orientjchem.orgnih.gov A study on the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with 2-amino-4-methoxy-6-methylpyrimidine (B1269087) resulted in the formation of the corresponding Schiff base. google.com Similarly, it is anticipated that this compound would react with various aldehydes and ketones to yield the corresponding Schiff base derivatives.

Table 2 provides examples of Schiff base formation from analogous amine compounds.

| Amine Reactant | Carbonyl Reactant | Product | Reference |

| Aniline derivatives | Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates | Schiff Base | nih.gov |

| 2-Amino-4-methoxy-6-methylpyrimidine | 2-Hydroxy-1-naphthaldehyde | Schiff Base | google.com |

| Aniline derivatives | 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Indole Schiff Base | orientjchem.org |

| 2-Amino Pyridine | Salicylaldehyde | Schiff Base | jocpr.com |

The primary aromatic amino group of this compound can be converted to a diazonium salt (R-N₂⁺) through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures. google.combyjus.com

The amino group of this compound can participate in various transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex. rsc.orgnih.govresearchgate.netacs.org This methodology is a powerful tool for the synthesis of complex arylamines, which are prevalent in pharmaceuticals and other functional materials. nih.gov

While the amino group of this compound could itself act as the nucleophile in a Buchwald-Hartwig reaction, it is more common for the halogen substituents on the pyridine ring to undergo coupling with other amines (see section 3.2.1). However, the amino group can be a directing group in other types of coupling reactions.

Transformations Involving the Halogen Substituents at Positions 2 and 5

The chlorine atoms at the 2- and 5-positions of the pyridine ring are susceptible to nucleophilic attack, particularly due to the electron-withdrawing nature of the pyridine nitrogen.

The chlorine atoms on the this compound ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. smolecule.comchemimpex.com The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. youtube.comyoutube.com The presence of two chlorine atoms, which are good leaving groups, further enhances the reactivity of the molecule towards SNAr reactions.

The substitution of chlorine atoms can be achieved with a variety of nucleophiles, including amines, alkoxides, and thiols. smolecule.com For example, the reaction of dichloropyridines with amines can lead to the formation of aminopyridines. chemimpex.com The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile. In some cases, ligand-free palladium-catalyzed cross-coupling reactions of dichloropyridines have shown unconventional site-selectivity. nih.gov For instance, the reaction of 2,5-dichloropyridine (B42133) has been shown to undergo preferential coupling at the C5-position under certain ligand-free conditions. nih.gov In contrast, nucleophilic substitution on 2,4-dichloropyridines often occurs selectively at the 4-position. nih.gov

The methoxy (B1213986) group at the 4-position can also be displaced by strong nucleophiles under certain conditions, as demonstrated by the amination of methoxypyridines using sodium hydride and lithium iodide. ntu.edu.sg The relative reactivity of the chloro and methoxy groups as leaving groups would depend on the specific reaction conditions and the nucleophile employed.

Table 3 summarizes the outcomes of SNAr reactions on related dichlorinated heterocyclic compounds.

| Substrate | Nucleophile | Product | Reference |

| 2,4-Dichloropyridines | Phenylboronic acid | 4-Chloro-2-phenylpyridine | nih.gov |

| 2,5-Dichloropyridine | Phenylboronic acid | 5-Chloro-2-phenylpyridine | nih.gov |

| 2,4-Dichloropyrimidines | Amines | 2-Chloro-4-aminopyrimidines | nih.gov |

| 3-Methoxypyridine | Piperidine (B6355638) | 3-(Piperidin-1-yl)pyridine | ntu.edu.sg |

Palladium-Catalyzed Cross-Coupling Reactions for Structural Elaboration

The presence of two chloro-substituents on the pyridine ring makes this compound a prime candidate for structural elaboration via palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The compound can participate in coupling reactions like the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids to introduce new organic fragments. smolecule.com

A significant challenge in the cross-coupling of dihalogenated heteroarenes is achieving site-selectivity. For 6-membered nitrogen-containing heterocycles like pyridine, cross-coupling typically occurs preferentially at the C—X bond adjacent to the nitrogen (the C2 position). nih.gov However, recent advancements have demonstrated that this innate selectivity can be controlled or even inverted. The use of very sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position of 2,4-dichloropyridines. nih.gov For substrates like 2,5-dichloropyridine, which is structurally analogous to the title compound, unprecedented C5-selective cross-coupling has been achieved using ligand-free "Jeffery" conditions. nih.gov

The reactivity of this compound in these couplings is also influenced by the 3-amino group. In related 3-halo-2-aminopyridines, the proximal amino group can coordinate with the palladium center, potentially hindering the reaction. nih.gov Overcoming this requires carefully selected catalyst systems, such as those based on bulky, electron-rich phosphine (B1218219) ligands like RuPhos and BrettPhos, which have proven effective for C-N cross-coupling reactions of challenging heteroaryl halides. nih.govrsc.org These catalyst systems are robust and facilitate coupling with a wide range of amines. nih.govrsc.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Dichloropyridines

| Substrate Type | Coupling Partner | Catalyst System | Selectivity | Reference |

| 2,5-Dichloropyridine | Arylboronic Acid | Pd(OAc)₂, PPh₃ | C2-Coupling (Typical) | acs.org |

| 2,5-Dichloropyridine | Arylboronic Acid | Pd Catalyst (Ligand-free "Jeffery" conditions) | C5-Coupling (>99:1) | nih.gov |

| 3-Halo-2-aminopyridine | Secondary Amines | RuPhos Precatalyst, LiHMDS | C-N Coupling at C3 | nih.gov |

| 3-Halo-2-aminopyridine | Primary Amines | BrettPhos Precatalyst, LiHMDS | C-N Coupling at C3 | nih.gov |

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange offers an alternative pathway for the functionalization of this compound, providing access to derivatives not easily obtained through cross-coupling. This method typically involves treating the dihalo-compound with a strong organometallic base, such as an organolithium reagent, at low temperatures.

Studies on the closely related compound 2,5-dibromo-4-methoxypyridine (B2608117) demonstrate the utility of this approach. researchgate.net Treatment with n-butyllithium (n-BuLi) induces a regioselective metal-halogen exchange, forming a lithiated pyridine intermediate. researchgate.net This highly reactive species can then be "quenched" by adding an electrophile, allowing for the introduction of a wide variety of functional groups. For example, quenching the lithiated intermediate of 2,5-dibromo-4-methoxypyridine with an aldehyde like 2-chloroquinoline-3-carbaldehyde (B1585622) yields the corresponding secondary alcohol in good yield. researchgate.net Similarly, reaction with trimethylborate followed by oxidation provides a route to hydroxypyridine derivatives. researchgate.net This methodology is highly valuable for creating diverse substitution patterns on the pyridine ring. researchgate.net

Table 2: Examples of Halogen-Metal Exchange and Quenching on a 2,5-Dihalo-4-methoxypyridine Scaffold

| Reagent 1 | Reagent 2 (Electrophile) | Product Type | Reference |

| n-BuLi | 2-Chloroquinoline-3-carbaldehyde | Secondary Alcohol | researchgate.net |

| n-BuLi | Trimethylborate, then Peracetic Acid | Hydroxypyridine | researchgate.net |

| n-BuLi | N,N-Dimethylformamide (DMF) | Formylpyridine (Aldehyde) | rsc.org |

| n-BuLi | Carbon Dioxide (CO₂) | Carboxylic Acid | rsc.org |

Reactivity and Modifications of the 4-Methoxy Group

The 4-methoxy group is a key feature of the molecule, influencing the electronic properties of the pyridine ring and offering a site for further chemical modification.

Demethylation and Dealkylation Reactions to Corresponding Hydroxypyridines

The conversion of the 4-methoxy group to a 4-hydroxy group is a critical transformation, as the resulting pyridinol scaffold is prevalent in many biologically active compounds. Several methods have been developed for the demethylation of methoxypyridines.

One chemoselective method involves the use of L-selectride (lithium tri-sec-butylborohydride). elsevierpure.com Treating 4-methoxypyridine (B45360) with L-selectride in refluxing tetrahydrofuran (B95107) (THF) effectively cleaves the methyl-ether bond to afford the corresponding 4-hydroxypyridine (B47283) in good yield. elsevierpure.com A notable advantage of this method is its chemoselectivity for the methoxypyridine over other methoxyarenes like anisole, which does not react under these conditions. elsevierpure.com

Stability of the Ether Linkage under Diverse Reaction Conditions

The stability of the C4-ether linkage is highly dependent on the reaction environment. The bond is generally stable under many common synthetic conditions, including the neutral or basic conditions often used for palladium-catalyzed cross-coupling reactions. smolecule.comnih.gov It also withstands the cryogenic temperatures and strong bases (like n-BuLi) used in halogen-metal exchange protocols. researchgate.net

However, the ether bond is susceptible to cleavage under specific, targeted conditions. As detailed previously, it can be cleaved by potent demethylating agents like L-selectride at elevated temperatures or by treatment with strong, non-volatile acids such as 95% H₂SO₄. elsevierpure.comasianpubs.org This conditional stability allows for the strategic unmasking of the 4-hydroxy group at a desired point in a synthetic sequence.

Ring-Opening and Rearrangement Reactions of the Pyridine Nucleus

However, in related heterocyclic systems, such transformations are known. For instance, some substituted pyridones can undergo ring-opening when treated with binucleophiles like ethylenediamine, often proceeding through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism to form new fused heterocyclic systems. nih.gov In other heterocycles, such as 3,4-dichloro-1,2,5-thiadiazole, reaction with metal amides can lead to a ring-opening event at the sulfur atom, generating a stable intermediate that can be used to synthesize new derivatives. researchgate.net While these examples establish the principle of ring-opening in halogenated heterocycles, specific studies to achieve similar reactivity with this compound have not been reported.

Tandem and Cascade Reactions Incorporating this compound

There is a lack of specific, documented tandem or cascade reactions that explicitly use this compound as a starting material in the reviewed literature. However, the compound's polyfunctional nature makes it an ideal candidate for the design of such efficient, multi-step processes.

A hypothetical tandem reaction could involve a site-selective functionalization followed by a subsequent transformation at another position. For example, a synthetic strategy could combine a C5-selective Suzuki coupling with a subsequent nucleophilic aromatic substitution (SₙAr) at the more activated C2 position. nih.gov Another potential cascade could be initiated by a halogen-metal exchange at one of the chloro-positions, followed by an intramolecular reaction with a substituent on the 3-amino group, leading to the formation of a fused bicyclic or polycyclic system. The design of such reactions remains a prospective area for synthetic exploration.

Advanced Spectroscopic and Structural Elucidation of 2,5 Dichloro 4 Methoxypyridin 3 Amine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for an unambiguous structural assignment of 2,5-dichloro-4-methoxypyridin-3-amine.

¹H, ¹³C, and Heteronuclear 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the different types of protons in the molecule.

Aromatic Proton (H-6): A single proton is attached to the pyridine (B92270) ring. Due to the absence of adjacent protons, this signal is expected to appear as a singlet. Studies of similarly substituted pyridines suggest its chemical shift would be in the aromatic region. tandfonline.comtandfonline.com

Amine Protons (-NH₂): The protons of the primary amine group would typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration but is often observed in a wide range.

Methoxy (B1213986) Protons (-OCH₃): The three equivalent protons of the methoxy group would produce a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the pyridine ring and one for the methoxy group carbon. The chemical shifts are influenced by the electronic effects of the substituents (two chloro groups, an amino group, and a methoxy group). Based on data from related substituted pyridines, the expected chemical shifts can be estimated. nih.govresearchgate.net

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would show no correlations for the aromatic proton (H-6), confirming it is isolated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the singlet at H-6 to its corresponding carbon (C-6) and the methoxy protons to the methoxy carbon.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| C-2 | - | ~145-155 | H-6 |

| C-3 | - | ~125-135 | H-6, NH₂ |

| C-4 | - | ~150-160 | OCH₃ |

| C-5 | - | ~110-120 | H-6 |

| C-6 | ~7.5-8.5 (s, 1H) | ~140-150 | - |

| -NH₂ | ~4.0-6.0 (br s, 2H) | - | C-3, C-4 |

| -OCH₃ | ~3.8-4.2 (s, 3H) | ~55-65 | C-4 |

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Advanced NMR Methods for Stereochemical Analysis (if applicable)

This section is not applicable. The molecule this compound is achiral and does not possess any stereocenters, therefore advanced NMR methods for stereochemical analysis, such as NOESY for determining relative stereochemistry, are not required.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₆H₅Cl₂N₂O.

HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ with an exact mass that matches the theoretical calculation. A key feature would be the isotopic pattern of the molecular ion. Due to the presence of two chlorine atoms, a characteristic cluster of peaks (M, M+2, M+4) would be observed with an approximate intensity ratio of 9:6:1, confirming the presence of two chlorine atoms in the molecule. researchgate.netnih.gov

Calculated HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass (Da) |

| C₆H₅Cl₂N₂O | [M+H]⁺ | 194.9828 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The spectra for this compound would exhibit characteristic absorption bands.

N-H Vibrations: The amino group would show symmetric and asymmetric stretching bands in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹. tsijournals.com

C-H Vibrations: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be just below 3000 cm⁻¹.

C=C and C=N Ring Vibrations: The pyridine ring would display several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. chimia.ch

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is expected in the 1200-1275 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibrations typically occur in the fingerprint region, usually between 600-800 cm⁻¹.

Expected Characteristic Vibrational Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amine (-NH₂) | Scissoring (Bend) | 1600 - 1650 |

| Aromatic C-H | Stretch | 3010 - 3100 |

| Methoxy C-H | Stretch | 2850 - 2960 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Methoxy C-O | Stretch | 1200 - 1275 |

| Aryl-Cl | Stretch | 600 - 800 |

Note: These are typical frequency ranges. researchgate.netresearchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure in the solid state. youtube.com This technique would confirm the connectivity of all atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com

The crystal structure would verify the planarity of the pyridine ring and the relative positions of the chloro, methoxy, and amino substituents. Furthermore, it would reveal the conformation of the methoxy group relative to the ring. Of significant interest would be the analysis of intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the ring nitrogen or oxygen atom of a neighboring molecule, which dictate the crystal packing arrangement. redalyc.org

Circular Dichroism (CD) Spectroscopy for Chiral Compounds (if applicable)

This section is not applicable. Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. Since this compound is an achiral molecule, it would not exhibit a CD spectrum.

Computational Chemistry and Theoretical Investigations of 2,5 Dichloro 4 Methoxypyridin 3 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can accurately predict a molecule's structure, energy, and reactivity. For 2,5-dichloro-4-methoxypyridin-3-amine, DFT studies would elucidate how the interplay between the electron-withdrawing chlorine atoms, the electron-donating amino and methoxy (B1213986) groups, and the pyridine (B92270) ring defines its chemical character.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. aimspress.comnih.gov A small energy gap suggests high polarizability and high chemical reactivity, whereas a large gap indicates high kinetic stability and lower chemical reactivity. aimspress.comnih.gov

In a study on 2,4-dichloro-5-nitropyrimidine, another dichlorinated heterocyclic compound, DFT calculations were used to determine these orbital energies. nih.gov This analysis helps explain the charge transfer interactions within the molecule. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich amino and methoxy groups and the pyridine ring, while the LUMO would likely be distributed across the pyridine ring and influenced by the electronegative chlorine atoms.

Table 1: Example Frontier Orbital Data for a Related Compound (2,6-dichloro-4-fluoro phenol) This table, adapted from a study on a related halogenated phenol, illustrates the typical data generated from a HOMO-LUMO analysis. semanticscholar.org

| Parameter | HF/6-311+G(d,p) | DFT/B3LYP/6-311+G(d,p) |

| HOMO Energy (eV) | -8.12 | -6.83 |

| LUMO Energy (eV) | 1.13 | -1.15 |

| Energy Gap (eV) | 9.25 | 5.68 |

Data sourced from a computational study on 2,6-dichloro-4-fluoro phenol. semanticscholar.org

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The map uses a color scale where red indicates electron-rich regions (negative potential), blue indicates electron-deficient regions (positive potential), and green represents neutral areas. researchgate.net

For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen of the methoxy group, highlighting them as sites for electrophilic attack. The amino group's hydrogen atoms and regions near the chlorine atoms might exhibit positive potential (blue), indicating susceptibility to nucleophilic interaction.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. These include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). nih.govsemanticscholar.org

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from its surroundings. semanticscholar.org

Table 2: Example Quantum Chemical Descriptors for a Related Compound This table demonstrates descriptors calculated for (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide, providing a framework for what would be calculated for the title compound. nih.gov

| Descriptor | Formula | Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.505 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.135 |

| Electrophilicity (ω) | μ2 / (2η) | 3.41 |

Data sourced from a computational study on (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide. nih.gov

Conformational Analysis and Tautomerism Studies

The presence of rotatable bonds, such as those associated with the methoxy and amino groups, means that this compound can exist in multiple conformations. Computational conformational analysis can identify the lowest energy (most stable) conformer by systematically rotating these bonds and calculating the energy of each resulting structure.

Furthermore, the amine group (-NH2) on the pyridine ring introduces the possibility of tautomerism. The compound could potentially exist in an imine tautomeric form. DFT calculations are highly effective for determining the relative energies of different tautomers. For example, a computational study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) calculated the energy barrier for conversion between its amino and imino forms, concluding that the amino tautomer is the more stable species. nih.gov A similar investigation for this compound would be crucial to confirm its dominant structural form.

Elucidation of Reaction Mechanisms via Transition State Calculations

DFT calculations are instrumental in mapping out the entire energy landscape of a chemical reaction. This involves identifying all intermediates and, most importantly, the transition states (TS) that connect them. The energy of the highest transition state determines the activation energy and the rate-limiting step of the reaction.

A detailed mechanistic study on the formation of a complex dithiolo[3,4-b]pyridine system showcases this capability. mdpi.com Researchers used DFT to model a multi-step reaction, calculating the structures and energies of five intermediates and five corresponding transition states. mdpi.com The results revealed that the rate-limiting step was the cyclization to form a 1,4-dihydropyridine (B1200194) ring, with a calculated activation barrier of 28.8 kcal/mol. mdpi.com A similar computational approach applied to reactions involving this compound, such as nucleophilic substitution of its chlorine atoms, would provide a deep, quantitative understanding of its reactivity.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations typically model molecules in a static, minimum-energy state, Molecular Dynamics (MD) simulations study their behavior over time. MD simulations can model the conformational flexibility of the molecule, its interactions with solvent molecules, and its binding dynamics with a biological target like a protein. A study of certain nitrobenzamide derivatives used MD simulations to validate the stability of the compounds within the active site of target enzymes, using metrics like Root Mean Square Deviation (RMSD) to confirm a stable binding mode. nih.gov For this compound, MD simulations could predict its behavior in a biological environment, offering insights into its potential applications in medicinal chemistry.

In silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules like this compound. These in silico predictions are invaluable for structural elucidation, verification, and for understanding the electronic properties of the compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, often employed with DFT functionals like B3LYP and basis sets such as 6-31G(d) or larger, have shown good correlation with experimental data for a wide range of organic molecules, including pyridine derivatives. nih.govresearchgate.netmdpi.comrsc.org

For this compound, a computational approach would first involve optimizing the molecule's 3D geometry. Following this, GIAO-DFT calculations would be performed to compute the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the shielding of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is determined by the substituents on the pyridine ring: the electron-withdrawing chloro groups, the electron-donating methoxy group, and the amino group.

Hypothetical Predicted NMR Chemical Shifts

Below is an interactive table illustrating the type of data that would be generated from such a computational study. The values are hypothetical and serve to demonstrate the output of a DFT-based NMR prediction.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~145-155 |

| C3 | - | ~120-130 |

| C4 | - | ~150-160 |

| C5 | - | ~115-125 |

| C6 | ~8.0-8.5 | ~140-150 |

| NH₂ Proton | ~4.5-5.5 | - |

| OCH₃ Protons | ~3.8-4.2 | - |

| OCH₃ Carbon | - | ~55-65 |

Note: These are illustrative values. Actual chemical shifts depend on the specific computational method, basis set, and solvent model used.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the key electronic transitions would likely be π → π* transitions within the pyridine ring and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The positions of the chloro, methoxy, and amino substituents would modulate these transition energies, thereby affecting the absorption maxima (λ_max). nih.gov For instance, the auxochromic amino and methoxy groups would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine. researchgate.net

Hypothetical Predicted UV-Vis Absorption Maxima

This table shows a hypothetical output for a TD-DFT calculation for the compound, typically performed with a functional like B3LYP and a solvent model to mimic experimental conditions.

| Transition Type | Predicted λ_max (nm) | Oscillator Strength (f) |

| n → π | ~280-300 | ~0.01-0.05 |

| π → π | ~250-270 | ~0.4-0.6 |

| π → π* | ~210-230 | ~0.7-0.9 |

Note: Oscillator strength indicates the intensity of the absorption.

Ligand-Protein Interaction Modeling for Scaffold Utility in Design

The substituted pyridine ring is recognized as a "privileged scaffold" in medicinal chemistry and drug design, appearing in numerous FDA-approved drugs. nih.govmdpi.comnih.govcapes.gov.br Its ability to form various non-covalent interactions makes it a versatile template for designing ligands that can bind to biological targets like proteins and enzymes. researchgate.net

Molecular Docking Simulations: To investigate the utility of the this compound scaffold, molecular docking simulations would be employed. This computational technique predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and identifying key interactions. tubitak.gov.trnih.gov

The utility of this specific scaffold can be analyzed by considering the roles of its functional groups:

Pyridine Nitrogen: Acts as a hydrogen bond acceptor.

Amino Group (-NH₂): Can act as a hydrogen bond donor. The presence of an amino group on the pyridine ring is a common feature in inhibitors of enzymes like nitric oxide synthases. nih.gov

Methoxy Group (-OCH₃): The oxygen can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions.

Chloro Groups (-Cl): These can form halogen bonds, a type of non-covalent interaction of growing interest in drug design, or participate in hydrophobic interactions.

A docking study would place the this compound molecule into the active site of a selected protein target. The simulation would then explore various conformations and orientations of the ligand, scoring them based on a force field that calculates the free energy of binding. The results would highlight the most stable binding pose and the specific amino acid residues involved in interactions.

Hypothetical Ligand-Protein Interaction Data

This table illustrates the potential interactions that could be identified from a molecular docking study of this compound with a hypothetical kinase active site.

| Ligand Moiety | Protein Residue | Interaction Type | Predicted Distance (Å) |

| Pyridine Nitrogen | Lysine-72 | Hydrogen Bond | ~2.9 |

| Amino Group (NH) | Glutamate-91 | Hydrogen Bond | ~3.1 |

| Methoxy Oxygen | Aspartate-145 | Hydrogen Bond | ~3.0 |

| 2-Chloro | Leucine-130 | Halogen Bond/Hydrophobic | ~3.5 |

| 6-H | Valine-25 | Hydrophobic (C-H...π) | ~3.8 |

These computational models provide a rational basis for the utility of the this compound scaffold. By predicting its spectroscopic signatures and its potential to interact with protein targets, these theoretical investigations guide further experimental work in materials science and medicinal chemistry. nih.govacs.org

Research Applications and Utility of 2,5 Dichloro 4 Methoxypyridin 3 Amine As a Chemical Scaffold

Role in the Design and Synthesis of Advanced Chemical Entities

The substituted pyridine (B92270) framework is a cornerstone in medicinal chemistry and organic synthesis, appearing in numerous natural products and FDA-approved drugs. lifechemicals.com The specific substitution pattern of 2,5-dichloro-4-methoxypyridin-3-amine offers multiple reaction sites, positioning it as a key scaffold for generating novel chemical entities with tailored properties.

The generation of chemical libraries from a central scaffold is a fundamental strategy in drug discovery and materials science. The distinct functional groups on the this compound scaffold—the reactive chloro atoms, the nucleophilic amine, and the methoxy (B1213986) group—serve as handles for a wide array of chemical transformations. This allows for systematic structural modifications to explore chemical space and optimize for desired activities.

Key diversification strategies applicable to this scaffold include:

Cross-Coupling Reactions: The two chlorine atoms, particularly the one at the 2-position, are susceptible to substitution via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents, enabling the synthesis of large and diverse compound libraries. For instance, palladium-catalyzed arylation has been shown to be effective for functionalizing pyridine rings. domainex.co.uk

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the dichlorinated pyridine ring facilitates SNAr reactions, where the chloro groups can be displaced by various nucleophiles.

Amine Group Derivatization: The 3-amine group is a versatile functional handle for reactions such as acylation, alkylation, sulfonylation, and diazotization, leading to the formation of amides, secondary/tertiary amines, sulfonamides, and other derivatives. These modifications can significantly alter the molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity.

Demethylation: The 4-methoxy group can be cleaved to reveal a pyridone or hydroxypyridine moiety, which introduces new possibilities for functionalization and alters the electronic properties and tautomeric forms of the scaffold.

These strategies enable the creation of libraries of compounds where each substituent can be systematically varied to establish structure-activity relationships (SAR). A general approach to synthesizing derivatives from a pyridine core involves activating the pyridine nitrogen to form a pyridinium (B92312) intermediate, which is more amenable to functionalization. domainex.co.uk

Bioisosterism, the replacement of a functional group or moiety with another that has similar physical or chemical properties, is a crucial tactic in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles. mdpi.com The pyridine ring in a scaffold like this compound can be replaced with various other aromatic or non-aromatic rings to fine-tune its biological and physical characteristics. researchgate.netresearchgate.net

The impact of such replacements can be profound. For example, replacing a pyridine ring with a saturated core like 3-azabicyclo[3.1.1]heptane has been shown to dramatically improve solubility, metabolic stability, and lipophilicity in drug candidates. chemrxiv.org Similarly, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine group has been demonstrated to enhance biological activity in quorum sensing inhibitors. rsc.org The rationale behind these replacements often involves altering hydrogen bonding capabilities, molecular shape, and electronic distribution. researchgate.net

| Original Moiety | Bioisosteric Replacement | Observed Impact on Properties | Reference Example |

|---|---|---|---|

| Pyridine | Furo[3,2-b]pyridine | Maintained receptor affinity with improved selectivity. doi.orgnih.gov | 5-HT1F Receptor Agonists |

| Pyridine-N-Oxide | 2-Difluoromethylpyridine | Enhanced or similar biological activity. rsc.org | Quorum Sensing Inhibitors |

| 4-Substituted Pyridine | 2-Substituted Benzonitrile | Mimics hydrogen-bond acceptor ability, can improve binding by displacing water molecules. researchgate.net | General Medicinal Chemistry |

| Pyridine | 3-Azabicyclo[3.1.1]heptane (Saturated) | Dramatically improved solubility, metabolic stability, and lipophilicity. chemrxiv.org | Antihistamine Rupatadine Analog |

| Pyridine | Pyridazine | Retains biological activity, used in antimicrobials and agricultural chemicals. mdpi.com | Antimicrobials |

Modern drug discovery increasingly emphasizes molecules with three-dimensional (3D) character to improve selectivity and access novel biological targets. nih.gov While the pyridine ring itself is planar, scaffolds like this compound are ideal starting points for the synthesis of complex 3D structures. The challenge in fragment-based drug discovery often lies in elaborating flat fragment hits into more complex, 3D lead-like compounds. york.ac.uknih.gov

The functional groups on the scaffold can be used as anchor points to introduce stereocenters and build complex 3D architectures. For instance:

Reactions at the amine and chloro positions can be used to construct spirocyclic systems or attach conformationally restricted side chains.

The pyridine ring can be hydrogenated to produce highly functionalized piperidine (B6355638) derivatives, which are prevalent in many FDA-approved drugs. nih.gov The existing substituents would control the stereochemical outcome of such a reduction.

Utilizing novel building blocks, such as TIDA boronates, which can snap together to form 3D structures, represents a modern approach to creating molecular complexity from simpler precursors. illinois.edu

By serving as a flat, yet highly functionalized, starting material, this compound facilitates entry into a variety of 3D chemical spaces, a critical need in contemporary chemical synthesis.

Formation of Coordination Compounds and Metal Complexes for Catalysis or Materials Science

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to a wide variety of metal ions. nih.gov This property makes pyridine derivatives, including this compound, excellent ligands for the formation of coordination compounds and organometallic complexes.

The electronic and steric properties of the ligand, which are dictated by its substituents, are critical in determining the stability, reactivity, and catalytic activity of the resulting metal complex. nih.govtcu.edu In this compound, the electron-withdrawing chloro groups decrease the basicity of the pyridine nitrogen, while the electron-donating methoxy and amine groups have an opposing effect. This electronic push-pull system can be exploited to fine-tune the properties of the metal center.

Substituted pyridine ligands have been successfully used to generate metal complexes for a range of applications:

Catalysis: Palladium(II) complexes with substituted pyridine ligands have proven to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.org Transition metal complexes of cobalt, nickel, and others are also used in the synthesis of pyridine bases themselves. researchgate.net The specific substituents on the pyridine ring can influence the yield and selectivity of the catalytic reaction. nih.gov

Materials Science: Coordination structures based on pyridyl units have potential applications as molecular magnets and other advanced materials. nih.gov The ability of these ligands to form well-defined structures with metal ions is key to designing materials with specific magnetic or optical properties.

| Metal | Complex Type | Potential Application | Reference |

|---|---|---|---|

| Palladium (Pd) | Square-planar Pd(II) complexes | Catalysis (Suzuki-Miyaura, Heck reactions, carbonylation). nih.govacs.org | nih.gov, acs.org |

| Iron (Fe) | Fe(III) pyridinophane complexes | Catalysis (C-C coupling), catalase mimics. tcu.edu | tcu.edu |

| Copper (Cu) | Cu(II) pyridinophane complexes | Superoxide dismutase (SOD) mimics. tcu.edu | tcu.edu |

| Cobalt (Co) | η⁵-cyclopentadienyl cobalt complexes | Catalysis (Cyclocotrimerization for pyridine synthesis). researchgate.net | researchgate.net |

| Molybdenum (Mo) | η²-N,C-pyridyl complexes | Models for hydrodenitrogenation catalysis. researchgate.net | researchgate.net |

Applications in Materials Science and Polymer Chemistry

The incorporation of heterocyclic moieties into polymer backbones or as pendant groups can impart unique and desirable properties to the resulting materials, such as thermal stability, conductivity, and metal-chelating capabilities.

The this compound scaffold can be envisioned as a monomer for the synthesis of advanced functional polymers. By introducing a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety) through one of its functional handles, it could be incorporated into various polymer architectures.

Pyridine-Containing Polyimides: Polyimides are known for their excellent thermal stability and mechanical properties. The inclusion of pyridine rings into the polymer backbone has been shown to produce organosoluble polyimides with good thermal characteristics. researchgate.net

Porous Organic Polymers (POPs): Pyridine scaffolds can be used to construct porous organic polymers. For example, a magnetic ionic porous organic polymer has been synthesized and used as a catalyst for the synthesis of hybrid pyridine molecules. nih.gov

Metal-Coordinating Polymers: Polymers containing terpyridine ligands have been synthesized and used to create a variety of metal complexes. rsc.org A polymer derived from this compound would possess metal-coordinating sites, making it suitable for applications in catalysis, sensing, or heavy metal sequestration. The Kabachnik-Fields reaction is one multicomponent reaction that has been used to synthesize functional polymers with metal-chelating abilities. mdpi.com

The integration of this highly substituted pyridine unit into a polymer chain offers a pathway to novel materials whose properties are directly influenced by the electronic and structural features of the monomer.

Role in Liquid Crystalline Systems or Optoelectronic Materials

The unique electronic and structural characteristics of the pyridine ring are foundational to its use in materials science, particularly in the fields of liquid crystals and optoelectronics. Substituted pyridine derivatives are of significant interest for creating materials with specific mesomorphic and photophysical properties. tandfonline.comresearchgate.netrsc.org

The molecular architecture of this compound provides several features that are desirable for the synthesis of liquid crystalline materials. The rigid pyridine core is a common feature in calamitic (rod-like) mesogens. rsc.org The presence and positioning of substituents on this core are known to significantly influence the resulting material's properties, such as its dipole moment, polarizability, and ability to form stable mesophases (the state between liquid and solid). mdpi.com

Research on 2,5-disubstituted pyridine derivatives has demonstrated their importance in formulating mixtures for liquid crystal displays (LCDs). tandfonline.com Furthermore, studies on 2-methoxypyridine (B126380) derivatives have revealed their potential as luminescent materials suitable for optoelectronic devices. researchgate.netrsc.org The combination of electron-withdrawing chloro groups and electron-donating amine and methoxy groups on the same pyridine ring in this compound could lead to molecules with unique intramolecular charge transfer characteristics. This is a key factor in developing materials for nonlinear optics and organic light-emitting diodes (OLEDs). rsc.orgmdpi.com The amine group, in particular, offers a convenient point for extension, allowing the scaffold to be incorporated into larger, more complex liquid crystalline structures, such as Schiff bases, which are known for their mesomorphic behavior. mdpi.com

The table below summarizes the key structural features of the title compound and their relevance to liquid crystal applications based on findings from related pyridine derivatives.

| Structural Feature | Relevance in Liquid Crystalline & Optoelectronic Materials | Supporting Findings on Related Compounds |

| Pyridine Core | Provides a rigid, anisotropic molecular shape essential for forming liquid crystal phases. mdpi.com | Pyridine-based molecules are widely used as core moieties in thermotropic liquid crystals. rsc.org |

| Dichloro Substitution | Influences the polarity and intermolecular interactions, which can affect mesophase stability and type. Lateral chloro substitution is known to impact phase behavior. researchgate.net | The introduction of lateral halogen atoms can dramatically affect the mesomorphic properties of liquid crystals. nih.gov |

| Methoxy Group | Acts as an electron-donating group, potentially enhancing luminescence and influencing the electronic properties for optoelectronic applications. researchgate.netrsc.org | 2-methoxypyridine derivatives have been synthesized and shown to possess valuable photo-physical properties. researchgate.netrsc.orgchemicalbook.com |

| Amine Group | Provides a reactive site for further molecular elaboration, allowing for the synthesis of larger, more complex mesogenic structures. researchgate.net | Aminopyridines serve as precursors for a variety of heterocyclic compounds, including those used in materials science. researchgate.net |

Utility in Agrochemical Research and Development of Novel Active Ingredients

Substituted pyridines are a cornerstone of the modern agrochemical industry, forming the chemical backbone of numerous herbicides, fungicides, and insecticides. chemimpex.comnih.gov The specific combination of substituents in this compound makes it a highly promising scaffold for the discovery and synthesis of new active ingredients.

The 2,5-dichloropyridine (B42133) framework is a well-established and vital intermediate in the production of high-value agrochemicals. chemimpex.comguidechem.comjubilantingrevia.com For example, it is a precursor for several herbicides and is in high demand for the synthesis of crop-protection products. nih.govgoogle.com The chlorine atoms on the pyridine ring are not only crucial for the biological activity of the final product but also serve as synthetic handles for further chemical modification.

The aminopyridine moiety is also a key feature in several biologically active compounds. researchgate.net For instance, the novel fungicide Aminopyrifen is a 2-aminonicotinate derivative that demonstrates a unique mode of action against a broad spectrum of plant pathogens. chemicalbook.com This highlights the potential of the 2-amino-pyridine structure, present in the title compound, to be a source of new fungicides. Furthermore, aminopyridines are recognized as important intermediates in the synthesis of various agrochemicals and are even listed as plant growth regulators themselves. epa.gov The degradation and environmental fate of related compounds like 4-aminopyridine (B3432731) have been subjects of study to ensure the responsible use of such pesticides. epa.gov

By combining the proven utility of the dichloropyridine skeleton with the fungicidal potential associated with the aminopyridine structure, this compound serves as an advanced intermediate. It provides a platform for chemists to develop next-generation agrochemicals, potentially with novel modes of action or improved efficacy.

The table below outlines the contribution of the compound's structural components to its potential in agrochemical research.

| Structural Component | Relevance in Agrochemical Development | Examples from Related Compounds |

| 2,5-Dichloropyridine | A key intermediate for synthesizing herbicides and insecticides. chemimpex.comguidechem.com | Used in the synthesis of crop protection chemicals like Clodinafop. jubilantingrevia.com Precursor for trifluoromethylpyridine agrochemicals. nih.gov |

| Aminopyridine | A scaffold for fungicides and other biologically active molecules. researchgate.netchemicalbook.com | The fungicide Aminopyrifen is a 2-aminonicotinate. chemicalbook.com 3-aminopyridine (B143674) is an intermediate for agrochemicals. epa.gov |

| Methoxy Group | Can modulate the biological activity and physical properties (e.g., solubility, uptake) of the final active ingredient. | The specific influence would be determined in the final derivative. |

Conclusion and Prospective Research Directions for 2,5 Dichloro 4 Methoxypyridin 3 Amine

Summary of Key Academic Findings and Contributions

Detailed academic findings exclusively focused on 2,5-dichloro-4-methoxypyridin-3-amine are limited. However, the broader class of substituted pyridines is a cornerstone of many research programs. Pyridine (B92270) and its derivatives are integral to numerous pharmaceuticals and agrochemicals. smolecule.com The reactivity of this specific compound can be inferred from general principles of heterocyclic chemistry. The chlorine atoms at the 2 and 5 positions are expected to be susceptible to nucleophilic substitution, allowing for the introduction of a wide array of other functional groups. smolecule.com The amino group at the 3-position can undergo various reactions, including diazotization followed by substitution, or acylation. The methoxy (B1213986) group at the 4-position influences the electronic properties of the ring. Furthermore, the pyridine nitrogen can be quaternized or oxidized. The compound can likely participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. smolecule.com

General synthetic strategies for compounds of this type often start from commercially available pyridine derivatives. The synthesis would typically involve a sequence of chlorination, methoxylation, and amination steps. smolecule.com

Table 1: General Reactivity of this compound

| Functional Group | Potential Reactions |

|---|---|

| 2,5-Dichloro | Nucleophilic Aromatic Substitution (with amines, thiols, etc.) |

| Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | |

| 3-Amino | Diazotization and subsequent reactions |

| Acylation, Sulfonylation | |

| Formation of heterocyclic rings | |

| 4-Methoxy | Ether cleavage (under harsh conditions) |

Identification of Unexplored Reactivity and Synthetic Opportunities

The multifunctionality of this compound presents a rich landscape for exploring new chemical transformations. A key area of interest lies in the selective functionalization of the two chlorine atoms. Due to the electronic influence of the amino and methoxy groups, the reactivity of the chlorine at the 2-position may differ from that at the 5-position, potentially allowing for sequential and site-selective substitutions under carefully controlled conditions.

Further unexplored avenues include:

Intramolecular cyclization reactions: The proximate amino and chloro or methoxy groups could be leveraged to construct fused heterocyclic systems, which are often privileged scaffolds in medicinal chemistry.

Metal-catalyzed C-H activation: Direct functionalization of the C-6 position would offer an alternative route to further substitution, bypassing the need for pre-functionalized starting materials.

Diels-Alder and other pericyclic reactions: While less common for simple pyridines, derivatization of the amino group could modulate the electronic properties of the ring sufficiently to enable participation in cycloaddition reactions, leading to complex polycyclic structures.

Future Potential in Designing Chemically Diverse Scaffolds

The true potential of this compound lies in its utility as a versatile building block for the creation of diverse molecular scaffolds. By systematically exploring the reactions at its various functional groups, a multitude of derivatives can be accessed. For instance, selective Suzuki coupling at the 2- and 5-positions could introduce a variety of aryl or heteroaryl groups, leading to libraries of compounds for biological screening.

The amino group serves as a handle for the attachment of different side chains or for the construction of fused ring systems like pyrazolo[3,4-b]pyridines or triazolo[4,5-b]pyridines, which are known to possess a wide range of biological activities. The ability to modify the pyridine core at multiple positions allows for the fine-tuning of steric and electronic properties, which is crucial for optimizing interactions with biological targets.

Synergistic Integration of Experimental and Computational Methodologies

To unlock the full potential of this compound, a synergistic approach combining experimental and computational chemistry is highly recommended. Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

Specifically, computational methods can be employed to:

Predict regioselectivity: Calculate the relative activation barriers for nucleophilic attack at the C-2 and C-5 positions to guide the development of selective synthetic protocols.

Elucidate reaction mechanisms: Model the transition states of potential reactions to understand the factors controlling reactivity and to propose new reaction pathways.

Simulate spectroscopic data: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives.

Guide drug design: Perform molecular docking studies of virtual libraries of derivatives with target proteins to prioritize compounds for synthesis and biological evaluation.

By integrating computational predictions with experimental validation, the exploration of the chemistry of this compound can be accelerated, leading to the efficient discovery of new molecules with desired properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.